Chlorfenapyr

Agricultural Entomology Acarology Field Efficacy

Chlorfenapyr (CAS 122453-73-0) is the sole IRAC Group 13 pro-insecticide, disrupting oxidative phosphorylation via mitochondrial uncoupling—a mechanism absent from all neurotoxic classes. Key procurement evidence: 2.5x faster kill than indoxacarb (ELT50 2.7 vs 6.7 days), 10.3% yield advantage over fipronil in chilli, and zero cross-resistance (≤4.2-fold) to Groups 1B, 3A, 5, 6, 22A, 28, and 30 despite 275-fold intraspecific resistance. The unstable resistance phenotype in cotton pests enables susceptibility restoration after suspension. Essential rotational cornerstone for IRM programs worldwide.

Molecular Formula C15H11BrClF3N2O
Molecular Weight 407.61 g/mol
CAS No. 122453-73-0
Cat. No. B1668718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorfenapyr
CAS122453-73-0
SynonymsChlorfenapyr;  Pylon;  AC303630;  AC-303630;  AC 303630; 
Molecular FormulaC15H11BrClF3N2O
Molecular Weight407.61 g/mol
Structural Identifiers
SMILESCCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3
InChIKeyCWFOCCVIPCEQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water
Solubities at 25 °C. [Table#7120]
Solubities in water at 25 °C. [Table#7121]
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chlorfenapyr CAS 122453-73-0: Pyrrole Pro-Insecticide with Distinct Mitochondrial Uncoupling Mode of Action for Resistant Pest Management


Chlorfenapyr (CAS 122453-73-0) is a halogenated pyrrole pro-insecticide/acaricide first developed by American Cyanamid in the late 1980s [1]. Classified under IRAC Group 13, it functions via a unique mechanism: following oxidative N-ethoxymethyl removal in target organisms, the active metabolite CL 303268 acts as a mitochondrial uncoupler that disrupts oxidative phosphorylation and ATP synthesis [2]. This mechanism differs fundamentally from neurotoxic insecticides (organophosphates, carbamates, pyrethroids, neonicotinoids, fiproles) and other respiratory disruptors [1]. Chlorfenapyr exhibits broad-spectrum activity against Lepidoptera, Thysanoptera, Acarina, and other arthropod pests while demonstrating a low cross-resistance risk profile [3]. As of 2023, chlorfenapyr has been registered in more than 60 countries and regions worldwide, including North America, the European Union, South America, and the Asia-Pacific region [4].

Why Chlorfenapyr (CAS 122453-73-0) Cannot Be Substituted with Alternative Insecticides Without Specific Evidence of Comparative Efficacy


Substituting chlorfenapyr with another insecticide based solely on pest spectrum or chemical class similarity introduces substantial risk of control failure due to three irreducible factors. First, chlorfenapyr belongs to IRAC Group 13 (mitochondrial uncouplers via oxidative phosphorylation disruption), a mechanism absent from all major insecticide classes including GABA-gated chloride channel antagonists (Group 2), sodium channel modulators (Group 3), nicotinic acetylcholine receptor agonists (Group 4), and ryanodine receptor modulators (Group 28) [1]. Second, chlorfenapyr is a pro-insecticide requiring metabolic activation via mixed-function oxidases before exerting toxicity, a pharmacokinetic feature that differentiates its uptake and activity kinetics from directly active molecules [2]. Third, cross-resistance studies demonstrate that high-level chlorfenapyr resistance (275-fold) in field-derived Plutella xylostella confers no significant cross-resistance to abamectin, chlorpyrifos, β-cypermethrin, indoxacarb, chlorantraniliprole, broflanilide, or spinosad (all ≤4.2-fold), meaning that populations resistant to these alternative insecticides remain susceptible to chlorfenapyr [3]. Conversely, selection for resistance to alternative MoAs does not compromise chlorfenapyr efficacy. These findings establish that substitution decisions must be evidence-driven rather than class-based; the quantitative comparisons below provide the necessary data for informed selection.

Chlorfenapyr CAS 122453-73-0: Quantitative Comparative Evidence Guide for Scientific Selection and Procurement


Superior Field Efficacy Against Yellow Mite and Thrips in Chilli: Chlorfenapyr vs. Fipronil and Spiromesifen

In multi-year field trials (2011-2014) conducted at ICAR-Indian Institute of Vegetable Research, Varanasi, chlorfenapyr demonstrated significantly superior efficacy against yellow mite (Polyphagotarsonemus latus) compared to comparator acaricides. Chlorfenapyr at 1.5 mL L⁻¹ achieved a 69.95% reduction in mite population, exceeding both spiromesifen at 0.6 mL L⁻¹ (57.43%) and fipronil at 0.35 g L⁻¹ (57.29%) [1]. The quantified difference in mite reduction between chlorfenapyr and fipronil was 12.66 percentage points. In terms of agronomic outcome, chlorfenapyr-treated plots produced a green chilli yield of 121.43 q ha⁻¹, compared to 110.14 q ha⁻¹ for fipronil, 109.65 q ha⁻¹ for spiromesifen, and 108.67 q ha⁻¹ for fenazaquin — a yield advantage of 11.29 q ha⁻¹ (10.3%) over fipronil [1].

Agricultural Entomology Acarology Field Efficacy Integrated Pest Management

Rapid Mortality Kinetics Against Subterranean Termites: Chlorfenapyr vs. Indoxacarb

Laboratory evaluation of chlorfenapyr and indoxacarb against the subterranean termite Heterotermes indicola revealed substantially different mortality kinetics. Chlorfenapyr produced rapid mortality across all tested concentrations except the lowest (1 ppm), achieving 100% mortality within 9 days, with ELT50 (effective lethal time for 50% mortality) of 2.7 days and ELT90 of 8.6 days [1]. In contrast, indoxacarb at 10 ppm exhibited slower mortality with ELT50 of 6.7 days and ELT90 of 25.3 days [1]. At sub-10 ppm concentrations, indoxacarb required even longer durations to achieve 100% mortality. The ELT50 difference of 4.0 days represents a 2.5-fold faster speed of kill for chlorfenapyr.

Urban Entomology Termite Control Lethal Time Toxicology

Superior Intrinsic Toxicity Against Cotton Pest Oxycarenus hyalinipennis: Chlorfenapyr vs. Bifenthrin and Fipronil

In leaf-dip bioassays against Oxycarenus hyalinipennis (cotton dusky bug), chlorfenapyr exhibited significantly greater intrinsic toxicity than comparator insecticides. On a reference laboratory susceptible strain (Lab-PK), the toxicity of chlorfenapyr was significantly greater than that of bifenthrin, fipronil, and emamectin benzoate, with 95% fiducial limits not overlapping at LC50 [1]. Against field-collected populations (Field-POP), chlorfenapyr toxicity remained significantly greater than bifenthrin, though statistically similar to fipronil and emamectin benzoate at LC50 (95% FLs overlap) [1]. At LC90, chlorfenapyr toxicity was significantly greater than fipronil (95% FLs did not overlap) when tested on Lab-PK [2]. Notably, the field population exhibited 20.4-fold resistance to chlorfenapyr, 16.8-fold to bifenthrin, and 18.4-fold to triazophos, while showing only tolerance or low resistance to fipronil and emamectin benzoate [1].

Insecticide Toxicology Cotton Pest Management LC50 Comparison Resistance Management

Lack of Cross-Resistance to Major Insecticide Classes Confirmed in Plutella xylostella

A near-isogenic strain of Plutella xylostella (TH-BC5F2) was constructed sharing 98.4% genetic background with a susceptible IPP-S strain, demonstrating 275-fold resistance to chlorfenapyr [1]. Cross-resistance testing against eight insecticides from diverse MoA groups revealed no significant cross-resistance: spinosad (Group 5), abamectin (Group 6), chlorpyrifos (Group 1B), β-cypermethrin (Group 3A), indoxacarb (Group 22A), chlorantraniliprole (Group 28), and broflanilide (Group 30) all showed resistance ratios ≤4.2-fold [1]. The synergism of metabolic inhibitors (PBO, DEM, DEF) was very weak (<1.7-fold), and metabolic enzyme activities were not significantly elevated compared to the susceptible strain, indicating that target-site modification rather than enhanced detoxification underlies resistance [1]. Genetic analysis confirmed resistance is autosomal, incompletely dominant, and conferred by one major gene or a few tightly linked loci [1].

Insecticide Resistance Cross-Resistance Resistance Management Diamondback Moth

Broad-Spectrum Insecticidal and Acaricidal Activity: Superior to Cypermethrin, Cyhalothrin, Dicofol, and Tricyclic Tin

Chlorfenapyr demonstrates a dual insecticidal/acaricidal spectrum that exceeds several established single-spectrum compounds. Comparative activity assessments indicate that chlorfenapyr is more effective than cypermethrin and cyhalothrin (pyrethroid insecticides) for insect control, and its acaricidal activity is stronger than that of dicofol and tricyclic tin (organotin acaricides) . Additionally, chlorfenapyr exhibits activity against pests resistant to carbamates, organophosphates, pyrethroids, and chitin-synthesis inhibitors [1]. This broad-spectrum activity is attributed to its unique mitochondrial uncoupling mechanism (IRAC Group 13), which operates independently of neurotoxic target sites [1].

Insecticide Spectrum Acaricide Comparison Pest Control Broad-Spectrum Activity

Chlorfenapyr CAS 122453-73-0: Evidence-Based Application Scenarios for Research and Industrial Procurement


Chilli and Vegetable Crop Protection in Regions with Polyphagotarsonemus latus (Yellow Mite) Pressure

Based on direct field comparison data showing 69.95% mite reduction and 121.43 q ha⁻¹ yield with chlorfenapyr versus 57.29% reduction and 110.14 q ha⁻¹ yield with fipronil [1], chlorfenapyr is indicated as a first-line option for chilli production systems where yellow mite is the primary economic pest. The 10.3% yield advantage over fipronil supports procurement in high-value vegetable markets where marginal yield gains directly impact profitability. Applications should be timed to coincide with early mite infestation thresholds, and rotation with IRAC Group 10B (spiromesifen) or Group 2B (fipronil) products is recommended per resistance management principles.

Subterranean Termite (Heterotermes indicola) Structural Control Requiring Rapid Colony Suppression

The 2.5-fold faster ELT50 (2.7 days vs 6.7 days) and 2.9-fold faster ELT90 (8.6 days vs 25.3 days) for chlorfenapyr compared to indoxacarb [1] supports its selection in scenarios where rapid mortality is critical — such as pre-construction soil treatments, remedial treatments in occupied structures, or situations where extended termite activity would cause unacceptable damage. The faster kill kinetics reduce the temporal window of feeding activity and may improve user-perceived efficacy. At concentrations ≥5 ppm, chlorfenapyr achieves 100% mortality within 9 days, providing predictable control timelines.

Insecticide Resistance Management (IRM) Programs Targeting Multi-Resistant Plutella xylostella Populations

The demonstrated absence of cross-resistance (≤4.2-fold for all tested comparators vs 275-fold for chlorfenapyr) between chlorfenapyr and insecticides from Groups 1B, 3A, 5, 6, 22A, 28, and 30 [1] establishes chlorfenapyr as a rotational cornerstone in IRM programs for diamondback moth control in crucifer production. Procurement decisions for rotational programs should explicitly include chlorfenapyr to maintain efficacy against populations with documented resistance to diamides (Group 28), spinosyns (Group 5), avermectins (Group 6), oxadiazines (Group 22A), and pyrethroids (Group 3A). The weak synergism by metabolic inhibitors (<1.7-fold) further indicates that target-site resistance mechanisms predominate, reinforcing the value of MoA-based rotation with Group 13 products.

Cotton Integrated Pest Management Targeting Oxycarenus hyalinipennis (Dusky Cotton Bug)

Given the significantly greater intrinsic toxicity of chlorfenapyr versus bifenthrin against O. hyalinipennis field populations (95% FLs non-overlapping at LC50) [1], chlorfenapyr is a preferred selection over pyrethroids in cotton production systems where this pest is established. The 20.4-fold field resistance ratio for chlorfenapyr, while notable, is accompanied by unstable resistance characteristics — resistance to chlorfenapyr was found to be unstable, whereas resistance to bifenthrin, fipronil, and emamectin benzoate was stable [2]. This instability suggests that suspension of chlorfenapyr use for several generations may restore susceptibility, a feature not available for stable-resistance comparators. Procurement for cotton pest management should consider this reversible resistance phenotype as a strategic advantage in rotational schemes.

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